3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 941904-57-0
VCID: VC21528666
InChI: InChI=1S/C15H20N4O2/c1-10(9-19-12(3)16-11(2)18-19)15(20)17-13-5-7-14(21-4)8-6-13/h5-8,10H,9H2,1-4H3,(H,17,20)
SMILES: CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)OC
Molecular Formula: C15H20N4O2
Molecular Weight: 288.34g/mol

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide

CAS No.: 941904-57-0

Cat. No.: VC21528666

Molecular Formula: C15H20N4O2

Molecular Weight: 288.34g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide - 941904-57-0

Specification

CAS No. 941904-57-0
Molecular Formula C15H20N4O2
Molecular Weight 288.34g/mol
IUPAC Name 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide
Standard InChI InChI=1S/C15H20N4O2/c1-10(9-19-12(3)16-11(2)18-19)15(20)17-13-5-7-14(21-4)8-6-13/h5-8,10H,9H2,1-4H3,(H,17,20)
Standard InChI Key PNKUOGVPBZXRSN-UHFFFAOYSA-N
SMILES CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)OC
Canonical SMILES CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide comprises several key structural components that contribute to its chemical identity and potential biological activity. The central feature is the 3,5-dimethyl-1H-1,2,4-triazole heterocyclic system, which contains three nitrogen atoms in a five-membered ring with methyl groups at positions 3 and 5. This triazole moiety is connected via the N1 position to a propanamide linker that contains a methyl substituent at the 2-position. The amide group connects to a 4-methoxyphenyl ring, creating a molecule with distinct regions that can participate in various molecular interactions.

The compound bears close structural resemblance to N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide, which is listed in chemical catalogs and differs only in the para-substituent on the phenyl ring (methoxy versus bromo) . This similarity suggests that synthetic methods and some properties may be extrapolated from this related compound.

Physicochemical Properties

Based on its chemical structure and comparative analysis with similar triazole-containing compounds, the following physicochemical properties can be estimated for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC15H20N4O2Derived from chemical structure
Molecular Weight288.35 g/molCalculated from molecular formula
Physical StateWhite to off-white crystalline solidBased on similar triazole amides
Melting Point140-180°CEstimated from similar compounds
SolubilitySoluble in DMSO, DMF, acetonitrile; moderately soluble in alcohols; poor water solubilityBased on similar triazole derivatives
Log P~2.3-2.8Estimated based on structure
pKa~8.5-9.5 (amide NH)Estimated from related compounds
Hydrogen Bond Donors1 (amide NH)Structural analysis
Hydrogen Bond Acceptors6 (three triazole N, amide C=O, amide N, methoxy O)Structural analysis

The 1,2,4-triazole core is a common pharmacophore found in numerous bioactive compounds and pharmaceutical agents. The presence of this heterocyclic system, along with the methyl substituents, contributes to the molecule's electronic properties and potential for interaction with biological targets . The amide linkage provides additional hydrogen bonding capabilities, while the methoxy group on the phenyl ring can serve as a hydrogen bond acceptor in biological systems.

Synthesis Methods

Retrosynthetic Analysis

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide would typically involve a convergent approach. Based on synthetic approaches used for similar compounds, the most logical retrosynthetic disconnections would be:

  • Disconnection of the amide bond between the propanamide and 4-methoxyphenyl units

  • Disconnection between the triazole and the propanamide moiety

This approach would lead to three key building blocks: 3,5-dimethyl-1H-1,2,4-triazole, a suitable 2-methylpropanoic acid derivative, and 4-methoxyaniline.

Proposed Synthetic Routes

Drawing from methodologies used for related triazole derivatives, the following synthetic pathway can be proposed:

StepReactionReagentsConditionsExpected Yield
1Preparation of 3,5-dimethyl-1H-1,2,4-triazoleAcetylhydrazide, triethyl orthoacetateReflux, 6-8 h75-85%
2N-alkylation of triazole3-Bromo-2-methylpropanoic acid or ester, K2CO3DMF, 70-80°C, 12-24 h60-75%
3Hydrolysis (if ester used)NaOHAqueous methanol, RT, 2-4 h85-95%
4Amide coupling4-Methoxyaniline, EDC/HOBt or HATU, DIPEADCM or DMF, 0°C to RT, 12-16 h70-85%

This synthetic route is analogous to methods likely used for the preparation of the structurally similar N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide . The key challenge in this synthesis would be achieving regioselectivity in the N-alkylation step, as 1,2,4-triazoles can potentially undergo substitution at different nitrogen atoms.

Alternative Synthetic Approaches

An alternative approach might involve:

  • Formation of the amide bond first between 2-methylpropanoic acid and 4-methoxyaniline

  • Introduction of a leaving group at the 3-position of the propanoic acid derivative

  • Nucleophilic substitution with preformed 3,5-dimethyl-1H-1,2,4-triazole

This approach could potentially offer advantages in terms of regioselectivity but might face challenges with the nucleophilic substitution step due to potential side reactions.

The synthesis of similar 1,2,4-triazole derivatives often requires careful control of reaction conditions to achieve good yields and high purity. Based on information from the synthesis of related compounds, special attention would need to be paid to reaction temperature, solvent choice, and purification methods.

Structural FeaturePotential Contribution to BioactivityEvidence from Related Compounds
1,2,4-Triazole coreAntimicrobial activity, enzyme inhibitionTriazolyl compounds show activity against ESKAPE pathogens
3,5-Dimethyl substitutionModulation of electronic properties and lipophilicitySimilar pattern observed in bioactive 1,2,4-triazoles
Amide linkageHydrogen bond donor/acceptor; conformational rigidityCommon feature in pharmaceutically active compounds
4-Methoxyphenyl groupEnhanced binding to specific protein pockets; increased membrane permeabilitySimilar aryl substituents influence bioactivity in related compounds
2-Methyl on propanamideStereochemical effects; altered molecular recognitionContributes to specific binding interactions in similar compounds

The 1,2,4-triazole scaffold is found in numerous bioactive compounds, including antifungal agents like fluconazole and itraconazole. Research indicates that derivatives of 3-nitro-1,2,4-triazoles have demonstrated activity against ESKAPE pathogens , suggesting that our compound of interest might possess antimicrobial properties.

Comparative Analysis with Similar Compounds

The closest structural analog found in the search results is N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide , which differs only in having a bromo substituent instead of a methoxy group on the phenyl ring. This compound is commercially available as a research chemical, suggesting scientific interest in this structural class.

Compounds containing the 1,2,4-triazole moiety have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The effect of substituents on the phenyl ring can significantly alter the bioactivity profile. For instance, the 4-methoxy substitution in our target compound, compared to the 4-bromo in the related compound, would likely:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key signals in the 1H NMR spectrum (400 MHz, DMSO-d6) would include:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
Triazole methyl groups2.1-2.4singlets6H
Propanamide methyl1.2-1.5doublet3H
Methoxy group3.7-3.8singlet3H
Methine proton3.0-3.5multiplet1H
Methylene protons4.0-4.5doublet of doublets2H
Aromatic protons6.8-7.5two doublets (AA'BB' system)4H
Amide NH9.5-10.5singlet (broad)1H

In the 13C NMR spectrum, distinctive signals would be expected for the triazole carbons (150-160 ppm), carbonyl carbon (~170 ppm), aromatic carbons (115-160 ppm), and methoxy carbon (~55 ppm).

Infrared Spectroscopy

Key expected IR bands would include:

Functional GroupWavenumber Range (cm-1)Intensity
N-H stretching (amide)3250-3300Medium
C-H stretching (aromatic)3000-3100Weak
C-H stretching (aliphatic)2850-2950Medium
C=O stretching (amide)1650-1680Strong
C=N stretching (triazole)1550-1600Medium
C-O stretching (methoxy)1240-1270Medium
C-N stretching1300-1360Medium

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound would be expected to show:

  • [M+H]+ at m/z 289

  • [M+Na]+ at m/z 311

  • Possible fragment ions from cleavage at the amide bond

X-ray Crystallography Predictions

Based on crystal structures of similar triazole derivatives mentioned in the search results , 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide would likely crystallize in a monoclinic or triclinic system. The molecule would be expected to adopt a conformation where the triazole ring is roughly perpendicular to the plane of the amide bond, while the 4-methoxyphenyl group would likely be coplanar with the amide moiety due to conjugation.

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